(4-(Benzyloxy)phenyl)(6-bromopyridin-3-yl)methanone
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Overview
Description
(4-(Benzyloxy)phenyl)(6-bromopyridin-3-yl)methanone is an organic compound with the molecular formula C19H14BrNO2 It is a complex molecule that features both a benzyloxyphenyl group and a bromopyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)phenyl)(6-bromopyridin-3-yl)methanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with phenol in the presence of a base to form the benzyloxyphenyl intermediate.
Bromination of Pyridine: Pyridine is brominated using bromine or a brominating agent to introduce the bromine atom at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(4-(Benzyloxy)phenyl)(6-bromopyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromopyridinyl group.
Substitution: The bromine atom in the pyridinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(4-(Benzyloxy)phenyl)(6-bromopyridin-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-(Benzyloxy)phenyl)(6-bromopyridin-3-yl)methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-(Benzyloxy)phenyl)(5-bromopyridin-3-yl)methanone
- (4-(Benzyloxy)phenyl)(6-chloropyridin-3-yl)methanone
- (4-(Benzyloxy)phenyl)(6-fluoropyridin-3-yl)methanone
Uniqueness
(4-(Benzyloxy)phenyl)(6-bromopyridin-3-yl)methanone is unique due to the specific positioning of the bromine atom on the pyridinyl group and the presence of the benzyloxyphenyl moiety.
Properties
Molecular Formula |
C19H14BrNO2 |
---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
(6-bromopyridin-3-yl)-(4-phenylmethoxyphenyl)methanone |
InChI |
InChI=1S/C19H14BrNO2/c20-18-11-8-16(12-21-18)19(22)15-6-9-17(10-7-15)23-13-14-4-2-1-3-5-14/h1-12H,13H2 |
InChI Key |
WFXDKSUQUFAPAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)C3=CN=C(C=C3)Br |
Origin of Product |
United States |
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